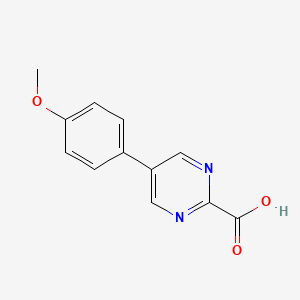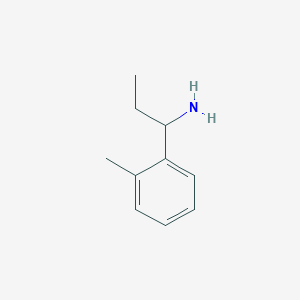![molecular formula C13H11BrO2S B1355332 Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- CAS No. 100375-03-9](/img/structure/B1355332.png)
Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-: is an organic compound with the molecular formula C13H11BrO2S It is a derivative of benzene, where a bromine atom and a phenylmethylsulfonyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The phenylmethylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylmethylsulfonyl chloride (PhCH2SO2Cl) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenylmethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzene derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- involves its interaction with various molecular targets. The bromine atom and the phenylmethylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Benzene, 1-bromo-4-methylsulfonyl-: Similar structure but with a methyl group instead of a phenylmethyl group.
Benzene, 1-bromo-4-sulfonyl-: Lacks the phenylmethyl group, making it less complex.
Benzene, 1-chloro-4-[(phenylmethyl)sulfonyl]-: Chlorine atom instead of bromine, affecting its reactivity.
Uniqueness: Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- is unique due to the presence of both a bromine atom and a phenylmethylsulfonyl group
Properties
IUPAC Name |
1-benzylsulfonyl-4-bromobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWTVQBNZKSSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547197 |
Source


|
| Record name | 1-Bromo-4-(phenylmethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100375-03-9 |
Source


|
| Record name | 1-Bromo-4-(phenylmethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
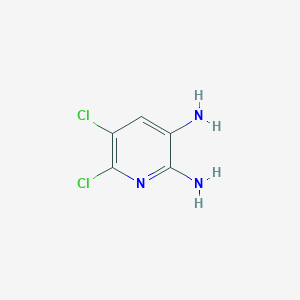
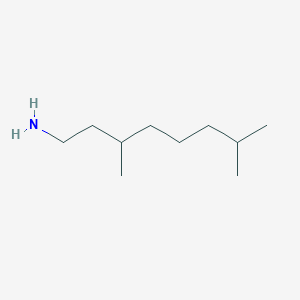
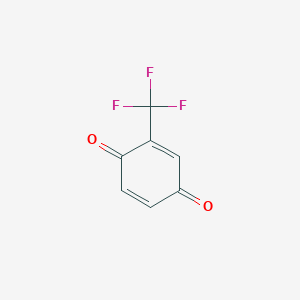
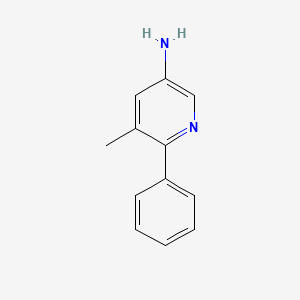
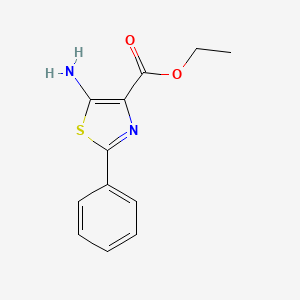
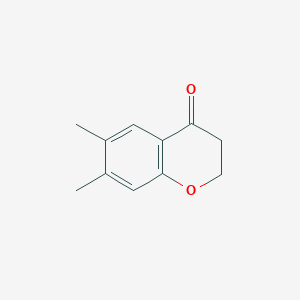


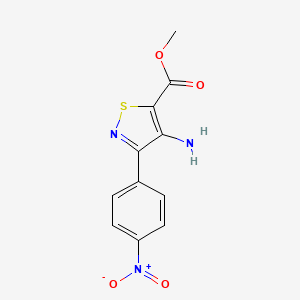

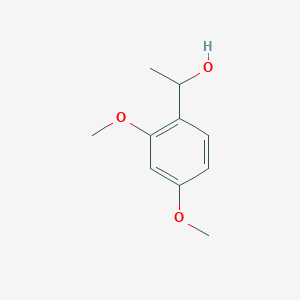
![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)
